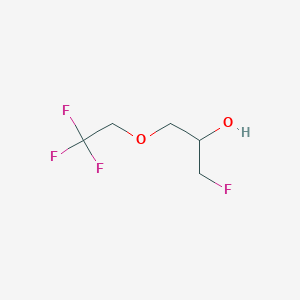
4-Pentylphenyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl methyl sulfide, also known as 4-PPM, is a sulfide compound derived from 4-pentylphenol and methanethiol. It is a colorless liquid with a strong, unpleasant odor. It is a widely used chemical in the research and laboratory settings due to its wide range of applications, including its use as a reagent, a catalyst, and a solvent. 4-PPM has also been studied for its potential medical applications, such as its effects on inflammation and cancer.
Scientific Research Applications
4-Pentylphenyl methyl sulfide has been widely studied in the scientific research field due to its wide range of applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions, and as a solvent for various compounds. It has also been studied for its potential medical applications, such as its effects on inflammation and cancer. Additionally, this compound has been used in the study of the structure and function of proteins and enzymes.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl methyl sulfide is not entirely understood. It is believed to act on cell membranes and other cellular components, such as proteins and enzymes, to alter their structure and function. It is also believed to interact with other molecules, such as hormones and neurotransmitters, to alter their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory effects, as well as the ability to inhibit the growth of certain types of cancer cells. Additionally, it has been studied for its potential to modulate the activity of certain hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 4-Pentylphenyl methyl sulfide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is widely available. Additionally, it is a relatively stable compound and can be stored at room temperature. However, there are also some limitations to using this compound in laboratory experiments. It has a strong, unpleasant odor, which can be off-putting to some researchers. Additionally, it can be toxic if inhaled, and should be handled with care.
Future Directions
The potential future directions for research on 4-Pentylphenyl methyl sulfide are numerous. It has already been studied for its potential medical applications, such as its effects on inflammation and cancer. Additionally, further research could be conducted on its effects on hormones and neurotransmitters, as well as its potential to modulate other biochemical and physiological processes. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, as well as its potential uses as a catalyst and solvent. Finally, further research could be conducted on its potential toxicity and its effects on the environment.
Synthesis Methods
The synthesis of 4-Pentylphenyl methyl sulfide involves the reaction of 4-pentylphenol and methanethiol in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction produces a colorless liquid with a strong, unpleasant odor. This liquid is then distilled to purify the this compound and remove any impurities.
properties
IUPAC Name |
1-methylsulfanyl-4-pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXFCVYSSKLSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



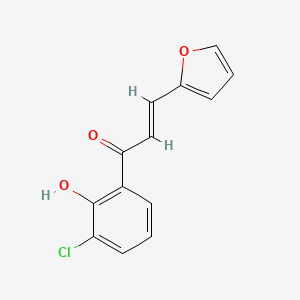
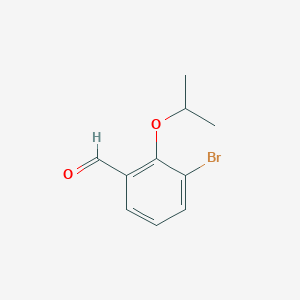

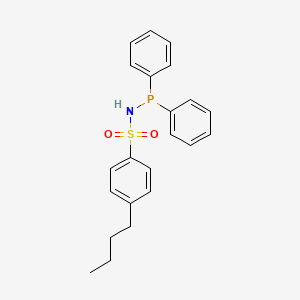

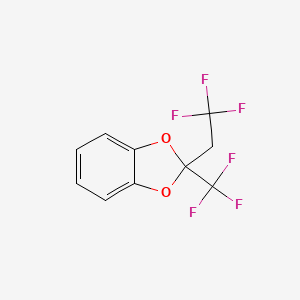


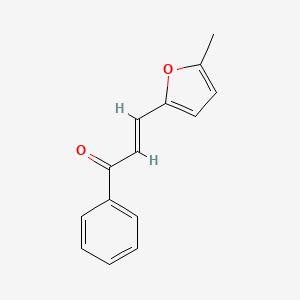
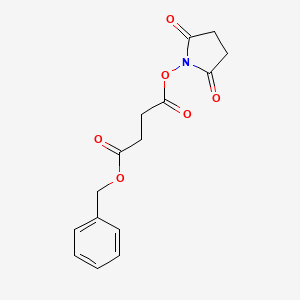
![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
